(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities, and a quinoline moiety, which is often associated with medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with quinoline-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted pyrazolone compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is used in the design of enzyme inhibitors and as a probe for studying enzyme activity.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. The quinoline moiety is known for its antimalarial and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, such as topoisomerases and kinases, by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound, known for its anti-inflammatory properties.
Quinoline-5-carbaldehyde: Another precursor, used in various organic syntheses.
2,3-Dichloroaniline: A compound with similar structural features, used in the production of dyes and herbicides.
Uniqueness
What sets (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its dual functionality, combining the properties of both pyrazolone and quinoline moieties
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(quinolin-5-yliminomethyl)-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-17(20(25)24(23-14)15-7-3-2-4-8-15)13-22-19-11-5-10-18-16(19)9-6-12-21-18/h2-13,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIZOLRLQJXGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC4=C3C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.